4-Amino-3,4',5-trichlorobenzophenone
Description
4-Amino-3,4',5-trichlorobenzophenone is a benzophenone derivative characterized by a ketone group bridging two benzene rings. The amino (-NH₂) group is positioned at the 4-para position of one benzene ring, while three chlorine atoms occupy the 3-, 4'-, and 5-positions on both rings. Benzophenones are widely studied for their roles as UV absorbers, photoinitiators, and intermediates in drug synthesis .
Properties
Molecular Formula |
C13H8Cl3NO |
|---|---|
Molecular Weight |
300.6 g/mol |
IUPAC Name |
(4-amino-3,5-dichlorophenyl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C13H8Cl3NO/c14-9-3-1-7(2-4-9)13(18)8-5-10(15)12(17)11(16)6-8/h1-6H,17H2 |
InChI Key |
KMKCAZVBDNPSSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C(=C2)Cl)N)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Amino-3,5-Dichloroacetophenone (C₈H₆Cl₂NO)
- Structure: Single benzene ring with a ketone group, amino (-NH₂) at position 4, and chlorine atoms at 3 and 4.
- Reactivity: Exhibits nucleophilic and electrophilic sites due to the amino and ketone groups, enabling participation in condensation reactions (e.g., Schiff base formation) .
- Applications : Explored in medicinal chemistry for synthesizing bioactive molecules.
4-Amino-3,5-Bis(2,4-dichlorophenoxy)-1,2,4-Triazole (C₁₃H₈Cl₄N₄O₂)
4-Amino-3,5-Dimethyl-1,2,4-Triazole (C₄H₈N₄)
- Structure: Triazole ring with amino and methyl groups.
- Reactivity : Acts as a ligand for transition metals (Mn, Co, Cu), forming coordination complexes with magnetic properties .
- Applications : Used in corrosion inhibition and ionic liquid synthesis .
Reactivity and Stability
- Schiff Base Formation: Both 4-amino-3,5-dichloroacetophenone and triazole derivatives react with aldehydes to form Schiff bases, a trait likely shared by the target compound .
- Coordination Chemistry: Triazole analogs demonstrate strong metal-binding capabilities (e.g., Cu, Co), whereas benzophenones may exhibit weaker coordination due to steric hindrance from the biphenyl structure .
- Stability: Chlorine substituents enhance stability against oxidation but may reduce solubility in polar solvents. Acetophenone analogs are more prone to keto-enol tautomerism than benzophenones .
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